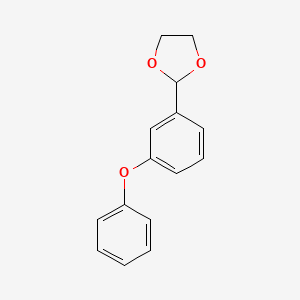

2-(3-Phenoxyphenyl)-1,3-dioxolane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62373-79-9 |

|---|---|

Molecular Formula |

C15H14O3 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

2-(3-phenoxyphenyl)-1,3-dioxolane |

InChI |

InChI=1S/C15H14O3/c1-2-6-13(7-3-1)18-14-8-4-5-12(11-14)15-16-9-10-17-15/h1-8,11,15H,9-10H2 |

InChI Key |

QBYWNAOUHZSKIM-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(3-phenoxyphenyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthesis of 2-(3-phenoxyphenyl)-1,3-dioxolane. The information is intended to support research and development activities where this compound is used as a key intermediate, particularly in the synthesis of pyrethroid insecticides.

Core Chemical and Physical Properties

This compound, also known as 3-phenoxybenzaldehyde ethylene acetal, is a heterocyclic organic compound. Its core structure consists of a 1,3-dioxolane ring attached to a 3-phenoxyphenyl group. This structure makes it a valuable intermediate in organic synthesis, primarily serving as a protected form of 3-phenoxybenzaldehyde.[1]

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |

| Molecular Weight | 242.27 g/mol | [1][2] |

| CAS Number | 62373-79-9 | [1][2] |

| Appearance | Low-melting solid | [3] |

| Melting Point | 45-46 °C | [3] |

| Boiling Point | 143-146 °C at 0.1 mmHg | [3] |

| Density | Data not available | |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

| Storage | 2-8°C, Refrigerator | [4][5] |

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the 1,3-dioxolane ring, which functions as a cyclic acetal.

-

Stability : The acetal group is stable under neutral and basic conditions, which makes it an excellent protecting group for the aldehyde functionality of 3-phenoxybenzaldehyde during subsequent synthetic steps.[1] It is recommended to store the compound under refrigeration (2-8°C).[4][5]

-

Reactivity under Acidic Conditions : The most significant chemical reaction is the hydrolysis of the 1,3-dioxolane ring under acidic conditions. This reaction is reversible and regenerates the parent 3-phenoxybenzaldehyde and ethylene glycol.[1] The presence of excess water drives the equilibrium toward the hydrolysis products.[1]

-

Ether Linkage Cleavage : The phenoxy ether linkage is generally stable. However, it can be cleaved under forcing conditions, such as reaction with strong acids (HBr, HI) at high temperatures or using potent reducing agents like sodium in liquid ammonia (Birch reduction).[1]

The 3-phenoxyphenyl moiety is a crucial structural motif in synthetic pyrethroid insecticides like permethrin and cypermethrin, and this compound is a key precursor in their manufacture.[1]

Experimental Protocols

Detailed methodologies for the synthesis and deprotection of this compound are critical for its application in research and development.

The most common and efficient method for preparing this compound is the direct condensation of 3-phenoxybenzaldehyde with ethylene glycol.[1]

-

Reactants :

-

3-Phenoxybenzaldehyde

-

Ethylene glycol (1.0 to 1.2 equivalents)

-

Acid catalyst (e.g., p-toluenesulfonic acid, catalytic amount)

-

Solvent (e.g., Toluene)

-

-

Procedure :

-

Combine 3-phenoxybenzaldehyde, ethylene glycol, and the acid catalyst in toluene.

-

Heat the mixture to reflux.

-

Continuously remove the water formed during the reaction using a Dean-Stark apparatus to drive the equilibrium towards the product.

-

Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Upon completion, cool the reaction mixture.

-

Neutralize the acid catalyst with a mild base (e.g., aqueous sodium bicarbonate solution).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product, if necessary, by vacuum distillation or recrystallization.

-

-

Purity Analysis : The purity of the final product can be determined by gas chromatography.[3] Structural confirmation is typically achieved using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

The regeneration of 3-phenoxybenzaldehyde from its dioxolane-protected form is a straightforward hydrolysis reaction.

-

Reactants :

-

This compound

-

Aqueous acid solution (e.g., dilute sulfuric acid or hydrochloric acid)

-

An organic co-solvent (e.g., acetone or methanol) to aid solubility, if needed.

-

-

Procedure :

-

Dissolve this compound in the organic co-solvent.

-

Add the aqueous acid solution. A large excess of water is used to ensure the reaction goes to completion.

-

Stir the mixture at room temperature or with gentle heating.

-

Monitor the disappearance of the starting material by TLC or GC.

-

Once the reaction is complete, neutralize the acid with a base.

-

Extract the product (3-phenoxybenzaldehyde) with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash, dry, and evaporate the solvent to isolate the deprotected aldehyde.

-

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and synthetic strategies involving this compound.

Caption: Synthetic workflow for this compound.

Caption: Acid-catalyzed hydrolysis pathway of the dioxolane ring.

Caption: Logical workflow of the dioxolane as a protecting group.

References

- 1. This compound | 62373-79-9 | Benchchem [benchchem.com]

- 2. This compound | C15H14O3 | CID 13643831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US4304938A - Process for the preparation of 3-phenoxybenzenes - Google Patents [patents.google.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

In-Depth Technical Guide: 2-(3-Phenoxyphenyl)-1,3-dioxolane (CAS 62373-79-9)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a comprehensive overview of the chemical compound 2-(3-phenoxyphenyl)-1,3-dioxolane, identified by the CAS number 62373-79-9. This compound is a significant intermediate in synthetic organic chemistry, primarily utilized as a protected form of 3-phenoxybenzaldehyde. Its application is particularly notable in the multi-step synthesis of various commercial products, including a class of synthetic insecticides known as pyrethroids. The 1,3-dioxolane moiety serves as a robust protecting group for the aldehyde functionality, stable under neutral to basic conditions while allowing for selective deprotection under acidic conditions. This guide will detail its physical and chemical characteristics, synthesis and reactivity, and its role in synthetic pathways.

Physical and Chemical Characteristics

Data Presentation: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 62373-79-9 | [1][2][3][4][5][6][7] |

| Chemical Name | This compound | [1][6] |

| Synonyms | 3-Phenoxybenzaldehyde ethylene acetal, m-Phenoxybenzaldehyde ethylene acetal | [2][4] |

| Molecular Formula | C₁₅H₁₄O₃ | [2][6] |

| Molecular Weight | 242.27 g/mol | [1][6] |

| Boiling Point | 143-146 °C at 0.1 mmHg | |

| Melting Point | Not specified in literature | [1] |

| Solubility | Insoluble in water, soluble in organic solvents | [1] |

| LogP | 3.52430 (Predicted) | [2] |

Synthesis and Reactivity

The primary synthetic routes to this compound and its key reactions are centered around the formation and cleavage of the acetal group.

Synthesis

There are two principal methods for the synthesis of this compound:

-

Direct Acetalization of 3-Phenoxybenzaldehyde: This is the most common and direct method, involving the acid-catalyzed reaction of 3-phenoxybenzaldehyde with ethylene glycol.[1] The reaction is typically carried out with azeotropic removal of water to drive the equilibrium towards the formation of the acetal.

-

Ullmann Condensation Approach: An alternative route involves the derivatization of a pre-formed halogenated 1,3-dioxolane. For instance, 2-(3-bromophenyl)-1,3-dioxolane can be reacted with an alkali metal phenolate in the presence of a copper catalyst.[1] This method forms the phenoxy ether linkage after the dioxolane ring is already in place.

This protocol is adapted from a patented procedure.

Materials:

-

2-(3-chlorophenyl)-1,3-dioxolane

-

Phenol

-

Potassium hydroxide

-

Copper powder

-

Cuprous chloride

-

Xylene

Procedure:

-

To 301 g of phenol, add 109 g of potassium hydroxide. Heat the mixture to 200 °C to distill off the water formed.

-

Cool the resulting melt to 180 °C.

-

Add 5 g of copper powder and 10 g of cuprous chloride to the melt.

-

Slowly add 277 g of 2-(3-chlorophenyl)-1,3-dioxolane to the reaction mixture with stirring, maintaining the temperature between 195 °C and 205 °C.

-

Stir the mixture at 200-205 °C for 3.5 hours.

-

Cool the reaction mixture to 130 °C and add 500 ml of xylene.

-

Filter the precipitated salt and wash it with 200 ml of xylene.

-

Wash the filtrate to a neutral pH using aqueous sodium hydroxide and sodium chloride solutions.

-

Evaporate the solvent in vacuo to yield this compound.

Reactivity: Hydrolysis

The most significant reaction of this compound is its acid-catalyzed hydrolysis to regenerate 3-phenoxybenzaldehyde and ethylene glycol.[1] This reaction is fundamental to its use as a protecting group in organic synthesis.

This protocol is adapted from a patented procedure.

Materials:

-

Crude this compound in xylene

-

Concentrated sulfuric acid

-

Water

Procedure:

-

A solution of crude this compound in xylene is boiled with a mixture of 48 ml of concentrated sulfuric acid and 530 ml of water with stirring for 3 hours.

-

Upon cooling, the phases are separated.

-

The organic phase contains the 3-phenoxybenzaldehyde product.

Role in Synthetic Pathways

This compound is not known to be directly involved in any biological signaling pathways. Its primary role is that of a synthetic intermediate, specifically as a protected precursor to 3-phenoxybenzaldehyde.[1] 3-Phenoxybenzaldehyde is a crucial building block for a number of synthetic pyrethroid insecticides, such as permethrin and cypermethrin. The protection of the aldehyde group as a dioxolane is essential during reactions that would otherwise affect the aldehyde, such as the Ullmann condensation to form the phenoxy ether linkage.

Mandatory Visualizations

Caption: Synthetic pathways to this compound.

Caption: Hydrolysis of this compound.

Caption: Role as an intermediate in pyrethroid synthesis.

Conclusion

This compound (CAS 62373-79-9) is a valuable synthetic intermediate whose chemical properties are dominated by the presence of the 1,3-dioxolane ring, which serves as a stable protecting group for the aldehyde functionality of 3-phenoxybenzaldehyde. This technical guide has provided key physical and chemical data, detailed experimental protocols for its synthesis and deprotection, and clarified its role in the synthesis of pyrethroid insecticides. The absence of evidence for its direct involvement in biological signaling pathways underscores its primary utility as a tool in organic synthesis. This information is intended to support researchers and professionals in the fields of chemical synthesis and drug development in their understanding and application of this compound.

References

- 1. This compound | 62373-79-9 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. m-PHENOXYBENZALDEHYDE ETHYLENE ACETAL | 62373-79-9 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | CAS#:62373-79-9 | Chemsrc [chemsrc.com]

- 6. This compound | C15H14O3 | CID 13643831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

The Pivotal Role of 2-(3-Phenoxyphenyl)-1,3-dioxolane in the Synthesis of Pyrethroid Insecticides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pyrethroid insecticides, with a specific focus on the critical role of the intermediate, 2-(3-phenoxyphenyl)-1,3-dioxolane. This compound serves as a key protected form of 3-phenoxybenzaldehyde, a foundational building block for a significant class of synthetic pyrethroids. This document will detail the synthetic pathways, provide experimental protocols, and present quantitative data to facilitate a deeper understanding for researchers and professionals in the field of insecticide development.

Introduction: The Significance of the 3-Phenoxybenzyl Moiety in Pyrethroids

Synthetic pyrethroids are a major class of insecticides that mimic the structure and insecticidal properties of the natural pyrethrins. A significant number of commercially successful pyrethroids, including permethrin, cypermethrin, and deltamethrin, share a common structural feature: a 3-phenoxybenzyl alcohol or α-cyano-3-phenoxybenzyl alcohol moiety. The synthesis of these crucial alcohol components often starts from 3-phenoxybenzaldehyde.

Due to the reactivity of the aldehyde functional group, it is often necessary to protect it during certain synthetic steps. This is where this compound plays a pivotal role. By converting the aldehyde to a 1,3-dioxolane (an acetal), the aldehyde group is protected from unwanted side reactions, allowing for chemical transformations on other parts of the molecule or on precursor molecules. The 1,3-dioxolane is stable under neutral or basic conditions and can be easily hydrolyzed back to the aldehyde under acidic conditions when needed.

The Synthetic Pathway: From Protection to Pyrethroid

The overall synthetic strategy involving this compound can be broken down into several key stages:

-

Protection of 3-Phenoxybenzaldehyde: The synthesis begins with the protection of the aldehyde group of 3-phenoxybenzaldehyde by reacting it with ethylene glycol to form this compound.

-

Deprotection: When the 3-phenoxybenzaldehyde moiety is required, the 1,3-dioxolane is hydrolyzed to regenerate the aldehyde.

-

Formation of the Alcohol Moiety: The regenerated 3-phenoxybenzaldehyde is then converted to the desired alcohol. This can be achieved through:

-

Reduction: To form 3-phenoxybenzyl alcohol for the synthesis of pyrethroids like permethrin.

-

Cyanohydrin Formation and Subsequent Reactions: To produce α-cyano-3-phenoxybenzyl alcohol, a key component of more potent Type II pyrethroids like cypermethrin and deltamethrin.

-

-

Esterification: The final step involves the esterification of the alcohol with a suitable carboxylic acid or its activated form (e.g., an acid chloride), such as 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DV-acid), to yield the final pyrethroid insecticide.

Below is a visual representation of this general synthetic workflow.

Caption: General synthetic workflow for pyrethroids via this compound.

Experimental Protocols and Quantitative Data

This section provides detailed experimental methodologies for the key transformations, along with quantitative data summarized in tables for easy comparison.

Acetalization of 3-Phenoxybenzaldehyde

The protection of 3-phenoxybenzaldehyde is typically achieved through an acid-catalyzed reaction with ethylene glycol.

Experimental Protocol:

-

To a solution of 3-phenoxybenzaldehyde in a suitable solvent (e.g., toluene), add a slight excess of ethylene glycol.

-

Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the acetal.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and wash with an aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation or recrystallization.

| Parameter | Value | Reference |

| Solvent | Toluene | Generic protocol |

| Catalyst | p-Toluenesulfonic acid | Generic protocol |

| Reactant Ratio | 1:1.2 (Aldehyde:Ethylene Glycol) | Generic protocol |

| Temperature | Reflux (approx. 110°C) | Generic protocol |

| Reaction Time | 3-5 hours | Generic protocol |

| Yield | >90% | Estimated |

Hydrolysis of this compound

The deprotection step to regenerate 3-phenoxybenzaldehyde is an acid-catalyzed hydrolysis.

Experimental Protocol:

-

Dissolve this compound in a mixture of an organic solvent (e.g., acetone or THF) and water.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.

-

Stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a weak base, such as sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-phenoxybenzaldehyde.

| Parameter | Value | Reference |

| Solvent | Acetone/Water or THF/Water | Generic protocol |

| Catalyst | HCl or H₂SO₄ | Generic protocol |

| Temperature | Room Temperature to 50°C | Generic protocol |

| Reaction Time | 1-3 hours | Generic protocol |

| Yield | >95% | Estimated |

Synthesis of Pyrethroid Alcohols

Experimental Protocol:

-

Dissolve 3-phenoxybenzaldehyde in a suitable solvent, such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add a reducing agent, such as sodium borohydride, portion-wise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give 3-phenoxybenzyl alcohol.

| Parameter | Value | Reference |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Generic protocol |

| Solvent | Methanol or Ethanol | Generic protocol |

| Temperature | 0°C to Room Temperature | Generic protocol |

| Reaction Time | 2-4 hours | Generic protocol |

| Yield | >95% | Estimated |

This transformation is typically achieved through the formation of a cyanohydrin from 3-phenoxybenzaldehyde.

Experimental Protocol:

-

To a solution of sodium cyanide in water, add a solution of 3-phenoxybenzaldehyde in a suitable organic solvent (e.g., dichloromethane or toluene) to create a two-phase system.

-

Add a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide).

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC.

-

After completion, separate the organic layer.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield α-cyano-3-phenoxybenzyl alcohol.

| Parameter | Value | Reference |

| Cyanide Source | Sodium Cyanide (NaCN) | Generic protocol |

| Phase-Transfer Catalyst | Tetrabutylammonium Bromide | Generic protocol |

| Solvent | Dichloromethane/Water | Generic protocol |

| Temperature | Room Temperature | Generic protocol |

| Reaction Time | 4-8 hours | Generic protocol |

| Yield | 85-95% | Estimated |

Esterification to Final Pyrethroids

Experimental Protocol:

-

Dissolve 3-phenoxybenzyl alcohol in an anhydrous aprotic solvent (e.g., toluene or dichloromethane) containing a base, such as pyridine or triethylamine.

-

Cool the solution in an ice bath.

-

Add a solution of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acid chloride) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with dilute hydrochloric acid to remove the base, followed by washing with sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude permethrin.

-

Purify by column chromatography or distillation.

| Parameter | Value | Reference |

| Acid Chloride | DV-Acid Chloride | Generic protocol |

| Base | Pyridine or Triethylamine | Generic protocol |

| Solvent | Toluene or Dichloromethane | Generic protocol |

| Temperature | 0°C to Room Temperature | Generic protocol |

| Reaction Time | 3-6 hours | Generic protocol |

| Yield | 80-90% | Estimated |

Experimental Protocol:

-

The synthesis is analogous to that of permethrin, but using α-cyano-3-phenoxybenzyl alcohol as the alcohol component.

-

Dissolve α-cyano-3-phenoxybenzyl alcohol and a base (e.g., pyridine) in an anhydrous solvent (e.g., toluene).

-

Add DV-acid chloride dropwise at a low temperature.

-

Stir at room temperature until the reaction is complete.

-

Work-up as described for permethrin to yield cypermethrin.

| Parameter | Value | Reference |

| Acid Chloride | DV-Acid Chloride | Generic protocol |

| Base | Pyridine | Generic protocol |

| Solvent | Toluene | Generic protocol |

| Temperature | 0°C to Room Temperature | Generic protocol |

| Reaction Time | 4-8 hours | Generic protocol |

| Yield | 85-95% | Estimated |

Logical Relationships in Synthesis

The choice of the synthetic route after the deprotection of this compound depends on the target pyrethroid. The following diagram illustrates this decision-making process.

Caption: Decision pathway in pyrethroid synthesis from 3-phenoxybenzaldehyde.

Conclusion

This compound is a crucial intermediate in the synthesis of a wide range of commercially important pyrethroid insecticides. Its role as a protecting group for 3-phenoxybenzaldehyde allows for a versatile and efficient synthetic strategy. By understanding the detailed experimental protocols and the underlying chemical transformations, researchers can further innovate and optimize the production of these vital crop protection and public health agents. The data and methodologies presented in this guide serve as a valuable resource for professionals in the field, enabling them to build upon existing knowledge and develop the next generation of insecticides.

The 1,3-Dioxolane Functional Group: A Comprehensive Guide for Synthetic Chemists

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while other parts of a molecule are being modified. Among the various protecting groups for carbonyl compounds, the 1,3-dioxolane functional group stands out for its reliability, ease of formation, and predictable reactivity. This technical guide provides an in-depth overview of the 1,3-dioxolane as a protecting group, covering its formation, cleavage, stability, and application in complex chemical syntheses.

Introduction to Carbonyl Protection with 1,3-Dioxolanes

The protection of aldehydes and ketones is a frequent necessity in multistep organic synthesis to prevent their undesired reaction with nucleophiles, bases, or reducing agents. The 1,3-dioxolane is a cyclic acetal formed by the reaction of a carbonyl compound with ethylene glycol.[1][2] This transformation converts the planar and highly reactive carbonyl group into a sterically more hindered and electronically less reactive five-membered ring system.

1,3-Dioxolanes are generally stable to a wide range of synthetic conditions, including basic, nucleophilic, and reductive environments.[3][4] However, they are readily cleaved under acidic conditions, allowing for the regeneration of the parent carbonyl group at a desired stage in the synthetic sequence.[3] This differential reactivity provides a powerful tool for the selective manipulation of complex molecules.

Mechanism of Formation and Cleavage

The formation of a 1,3-dioxolane is an acid-catalyzed process that proceeds through a hemiacetal intermediate. The subsequent intramolecular cyclization and loss of water yield the stable cyclic acetal. The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the protected product.[5]

Conversely, the cleavage of a 1,3-dioxolane is also acid-catalyzed and involves the protonation of one of the oxygen atoms, followed by ring-opening and subsequent hydrolysis to regenerate the carbonyl compound and ethylene glycol.[6]

Quantitative Data on 1,3-Dioxolane Formation

The formation of 1,3-dioxolanes can be achieved using a variety of acid catalysts. The choice of catalyst and reaction conditions can influence the reaction rate and yield. Below is a summary of various methods for the protection of carbonyl compounds as 1,3-dioxolanes.

| Carbonyl Substrate | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Salicylaldehyde | Montmorillonite K10 | Toluene | Reflux | 1-3 h | 45-93 | [7] |

| Aldehydes & Ketones | p-Toluenesulfonic acid | Toluene | Reflux | - | High | [4][5] |

| Aldehydes & Ketones | Trialkyl orthoformate / Tetrabutylammonium tribromide | Absolute Alcohol | - | - | Excellent | [8] |

| Aldehydes & Ketones | 1,3-bis(trimethylsiloxy)propane / Iodine | Aprotic | - | - | High | [8] |

| Aldehydes | Eosin Y (photocatalyst) | - | - | - | Good to Excellent | [9] |

Quantitative Data on 1,3-Dioxolane Cleavage

The deprotection of 1,3-dioxolanes is most commonly achieved by acid-catalyzed hydrolysis. Various reagents and conditions can be employed to effect this transformation, with the choice often depending on the sensitivity of other functional groups in the molecule.

| 1,3-Dioxolane Substrate | Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 2-Phenyl-1,3-dioxolane | Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water | 30 | 5 min | Quantitative | [5][10] |

| Various acetals/ketals | Cerium(III) triflate | Wet Nitromethane | Room Temp | - | High | [5] |

| Various acetals/ketals | Iodine | - | - | Minutes | Excellent | [5] |

| Various acetals/ketals | Erbium(III) triflate | Wet Nitromethane | Room Temp | - | High | [9] |

| Various acetals/ketals | Bismuth nitrate pentahydrate | Dichloromethane | Room Temp | - | High | [11] |

| Acetonides | Water | Water | 90 | 6 h | 87 | [12] |

Experimental Protocols

Protocol 1: Protection of Cyclohexanone as 1,4-Dioxaspiro[4.5]decane

Materials:

-

Cyclohexanone

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

-

Add a sufficient amount of toluene to fill the Dean-Stark trap.

-

Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by distillation or column chromatography on silica gel.

Protocol 2: Deprotection of 2-Phenyl-1,3-dioxolane

Materials:

-

2-Phenyl-1,3-dioxolane

-

Acetone

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-phenyl-1,3-dioxolane (1.0 eq) in acetone in a round-bottom flask.

-

Add 1 M hydrochloric acid dropwise with stirring at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture by the careful addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting benzaldehyde by distillation or column chromatography if necessary.[10]

Visualizing the Chemistry of 1,3-Dioxolanes

To further elucidate the chemical principles and workflows associated with the use of 1,3-dioxolanes as protecting groups, the following diagrams have been generated.

Conclusion

The 1,3-dioxolane functional group is an indispensable tool in the arsenal of the synthetic organic chemist. Its robust nature under a variety of non-acidic conditions, coupled with its facile and predictable cleavage under acidic treatment, makes it an ideal choice for the protection of aldehydes and ketones. The wealth of available catalytic systems for both its formation and cleavage allows for fine-tuning of reaction conditions to suit the specific needs of a complex synthesis. A thorough understanding of the principles and protocols outlined in this guide will empower researchers, scientists, and drug development professionals to effectively utilize the 1,3-dioxolane protecting group in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-METHYL-1,3-DIOXOLANE synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2015095879A1 - Method of manufacturing 2-methyl-1, 3-dioxolane in a solid state polycondensation process - Google Patents [patents.google.com]

- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 10. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]

- 11. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]

- 12. ias.ac.in [ias.ac.in]

Spectroscopic Data Interpretation for 2-(3-phenoxyphenyl)-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(3-phenoxyphenyl)-1,3-dioxolane. The interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for the structural elucidation and purity assessment of this compound, which serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. This document outlines the expected spectroscopic characteristics and provides detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for this compound. The predicted values are derived from spectral data of analogous compounds, including 2-phenyl-1,3-dioxolane, 3-phenoxybenzaldehyde, and ethylene glycol.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 - 7.00 | m | 9H | Aromatic Protons (C₆H₅O- and -C₆H₄-) |

| ~5.85 | s | 1H | Acetal Proton (-OCHO-) |

| ~4.10 - 3.90 | m | 4H | Dioxolane Protons (-OCH₂CH₂O-) |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 155 | Quaternary Aromatic Carbon (Ar-O-Ar) |

| ~140 - 115 | Aromatic Carbons |

| ~103 | Acetal Carbon (-OCHO-) |

| ~65 | Dioxolane Carbons (-OCH₂CH₂O-) |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2980 - 2850 | Medium | Aliphatic C-H Stretch |

| ~1600 - 1450 | Strong | Aromatic C=C Bending |

| ~1250 - 1200 | Strong | Aryl Ether C-O Stretch |

| ~1150 - 1050 | Strong | Acetal C-O Stretch |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 242 | Moderate | [M]⁺ (Molecular Ion) |

| 241 | Low | [M-H]⁺ |

| 165 | Moderate | [M - C₂H₄O]⁺ |

| 149 | High | [M - C₆H₅O]⁺ |

| 105 | Moderate | [C₆H₅CO]⁺ |

| 77 | High | [C₆H₅]⁺ |

| 73 | High | [C₃H₅O₂]⁺ (Dioxolane fragment) |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

For ¹³C NMR, use a higher sample concentration (30-50 mg) and a proton-decoupled pulse sequence.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the neat liquid sample of this compound directly onto the ATR crystal. If the sample is a solid, place a small amount of the solid on the crystal and apply pressure using the anvil.

-

-

Data Acquisition :

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electron Ionization - EI) :

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Further dilute the solution to approximately 10-100 µg/mL.

-

-

Data Acquisition :

-

Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionize the sample using a standard electron energy of 70 eV.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Visualizations

The following diagrams illustrate key conceptual frameworks in the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Structure-Spectra Correlation.

Preliminary Investigation of 2-(3-phenoxyphenyl)-1,3-dioxolane Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary stability investigation of 2-(3-phenoxyphenyl)-1,3-dioxolane. The document outlines detailed experimental protocols for forced degradation studies, a critical component in the early stages of drug development. Furthermore, it presents a framework for data analysis and visualization to facilitate a thorough understanding of the compound's stability profile.

Introduction

This compound is a molecule of interest in pharmaceutical research. Understanding its intrinsic stability is paramount for the development of safe, effective, and stable drug formulations. Forced degradation, or stress testing, is an essential practice to identify potential degradation products and pathways, which informs the development of stability-indicating analytical methods.[1] This guide details the methodologies for subjecting this compound to hydrolytic, oxidative, photolytic, and thermal stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties and Known Stability Profile

This compound is a cyclic acetal. Acetals are known to be generally stable in neutral or basic conditions but are susceptible to hydrolysis under acidic conditions, which would regenerate the parent aldehyde (3-phenoxybenzaldehyde) and ethylene glycol.[2] The ether linkage within the phenoxyphenyl moiety is typically stable but can be cleaved under harsh conditions, such as with strong acids or nucleophiles at elevated temperatures.[2]

Data Presentation: Summarized Stability Data

The following tables are structured to present the quantitative data that would be generated from the described forced degradation studies.

Table 1: Summary of Forced Degradation Studies of this compound

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation of this compound | Major Degradation Products (and % Area) | Mass Balance (%) |

| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours | 60 | [Insert Data] | 3-phenoxybenzaldehyde ([Insert %]) | [Insert Data] |

| Base Hydrolysis | 0.1 M NaOH | 24, 48, 72 hours | 60 | [Insert Data] | [Insert Data] | [Insert Data] |

| Neutral Hydrolysis | Purified Water | 72 hours | 80 | [Insert Data] | [Insert Data] | [Insert Data] |

| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | [Insert Data] | [Insert Data] | [Insert Data] |

| Thermal | Solid State | 7 days | 80 | [Insert Data] | [Insert Data] | [Insert Data] |

| Photolytic | Solid State (ICH Option 1) | 1.2 million lux hours & 200 W h/m² | Room Temp | [Insert Data] | [Insert Data] | [Insert Data] |

| Photolytic | Solution (ICH Option 1) | 1.2 million lux hours & 200 W h/m² | Room Temp | [Insert Data] | [Insert Data] | [Insert Data] |

Table 2: Characterization of Major Degradation Products

| Degradation Product | Proposed Structure | Molecular Weight ( g/mol ) | Method of Identification (e.g., UPLC-MS/MS) |

| DP-1 | 3-phenoxybenzaldehyde | 198.22 | [Insert Data] |

| DP-2 | [Insert Structure] | [Insert Data] | [Insert Data] |

| DP-3 | [Insert Structure] | [Insert Data] | [Insert Data] |

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound.

General Preparation of Stock and Working Solutions

-

Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

-

Working Solutions: For each stress condition, dilute the stock solution with the respective stressor to achieve a final concentration of approximately 100 µg/mL.

Hydrolytic Degradation

-

Acid Hydrolysis:

-

Pipette a known volume of the stock solution into a volumetric flask.

-

Add 0.1 M hydrochloric acid to the mark.

-

Incubate the solution at 60°C.

-

Withdraw samples at appropriate time points (e.g., 24, 48, and 72 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

-

-

Base Hydrolysis:

-

Pipette a known volume of the stock solution into a volumetric flask.

-

Add 0.1 M sodium hydroxide to the mark.

-

Incubate the solution at 60°C.

-

Withdraw samples at appropriate time points (e.g., 24, 48, and 72 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

-

-

Neutral Hydrolysis:

-

Pipette a known volume of the stock solution into a volumetric flask.

-

Add purified water to the mark.

-

Incubate the solution at 80°C for 72 hours.

-

Oxidative Degradation

-

Pipette a known volume of the stock solution into a volumetric flask.

-

Add 3% (v/v) hydrogen peroxide to the mark.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Analyze the sample at the end of the exposure period.

Thermal Degradation

-

Place a known amount of solid this compound in a stable, open container.

-

Expose the solid to a dry heat of 80°C in a calibrated oven for 7 days.

-

At the end of the study, dissolve the sample in a suitable solvent for analysis.

Photolytic Degradation

-

Solid State:

-

Spread a thin layer of solid this compound in a suitable container.

-

Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter (ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same conditions.

-

-

Solution State:

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol:water, 1:1).

-

Expose the solution in a photochemically transparent container to the same light conditions as the solid-state sample.

-

A control solution should be kept in the dark under the same conditions.

-

Analytical Methodology: Stability-Indicating UPLC-MS/MS Method

A validated stability-indicating method is crucial for the analysis of stressed samples.

-

Chromatographic System: A UPLC system coupled with a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

-

Mobile Phase:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution: A suitable gradient to separate the parent compound from its degradation products.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

-

Detection: UV detection at a suitable wavelength and mass spectrometric detection in both positive and negative ion modes to identify and characterize degradation products.

Mandatory Visualizations

Potential Degradation Pathway

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

Conclusion

This guide provides a foundational framework for the preliminary stability investigation of this compound. Adherence to these detailed protocols will enable researchers to generate robust and reliable data, which is crucial for identifying potential degradation pathways and developing a validated stability-indicating analytical method. The insights gained from these studies are indispensable for informed decision-making in the subsequent stages of drug development, ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

The 3-Phenoxyphenyl Moiety: A Cornerstone in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-phenoxyphenyl moiety, a diaryl ether structure, has emerged as a privileged scaffold in organic synthesis, demonstrating remarkable versatility and significance across diverse scientific disciplines. Its unique combination of structural rigidity, conformational flexibility, and electronic properties has made it a cornerstone in the design and synthesis of a wide array of functional molecules, ranging from life-saving pharmaceuticals and high-performance polymers to potent agrochemicals. This technical guide provides a comprehensive overview of the synthesis, applications, and fundamental importance of the 3-phenoxyphenyl core, offering valuable insights for professionals engaged in chemical research and development.

The structural hallmark of the 3-phenoxyphenyl group is the ether linkage between two phenyl rings, with the substitution at the meta position of one ring. This arrangement imparts a distinct three-dimensional geometry that allows for specific and favorable interactions with biological targets and influences the macroscopic properties of materials. Its prevalence in numerous commercially successful products underscores its importance as a key building block in modern organic chemistry.

Significance in Medicinal Chemistry

The 3-phenoxyphenyl moiety is a prominent feature in a variety of bioactive molecules, where it often plays a crucial role in defining the pharmacological profile of a drug. Its lipophilic nature facilitates membrane permeability, a critical factor for oral bioavailability, while its ability to engage in π-π stacking and hydrophobic interactions contributes significantly to binding affinity and target selectivity.

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

A notable class of drugs where the 3-phenoxyphenyl moiety is integral to activity is the serotonin-norepinephrine reuptake inhibitors (SNRIs). These drugs are vital in the treatment of depression and other mood disorders. A series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues have been identified as potent and balanced inhibitors of both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][2] The 3-phenoxyphenyl group in these molecules is crucial for establishing the necessary hydrophobic interactions within the transporter binding sites.

Applications in Agrochemicals

The 3-phenoxyphenyl moiety is a key structural component in a major class of synthetic insecticides known as pyrethroids. These compounds are synthetic analogs of the natural insecticidal pyrethrins and are characterized by their high efficacy against a broad spectrum of insect pests and low toxicity to mammals and birds.[3] The 3-phenoxybenzyl alcohol is a critical intermediate in the synthesis of many commercial pyrethroids, including permethrin, cypermethrin, and deltamethrin.[4][5]

The presence of the 3-phenoxyphenyl group in pyrethroids is essential for their insecticidal activity. It is believed to contribute to the proper conformational arrangement of the molecule for binding to the voltage-gated sodium channels in the insect's nervous system. This interaction disrupts the normal functioning of the nerve, leading to paralysis and death of the insect.[6][7]

Table 1: Acute Toxicity of Pyrethroid Insecticides Containing the 3-Phenoxyphenyl Moiety [1][4][6][8][9][10]

| Compound | Organism | Route | Toxicity Value (mg/kg or mg/L) |

| Deltamethrin | Rat (oral LD50) | Oral | 30 - 50 |

| Anabas testudineus (96h LC50) | Water | 0.07 | |

| Cypermethrin | Rat (oral LD50) | Oral | 250 - 4150 |

| Permethrin | Rat (oral LD50) | Oral | 430 - 4000 |

| Anabas testudineus (96h LC50) | Water | 0.93 |

Role in Materials Science

In the realm of materials science, the 3-phenoxyphenyl moiety is incorporated into the backbone of high-performance polymers, particularly poly(aryl ether ketone)s (PAEKs). These materials are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in the aerospace, automotive, and electronics industries.[11][12][13]

The inclusion of the 3-phenoxyphenyl group can enhance the processability of these polymers by improving their solubility in organic solvents without significantly compromising their desirable thermal properties. For instance, the synthesis of poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties results in polymers with high glass transition temperatures (174-196°C) and excellent thermal stability (5% weight loss above 500°C).[11]

Table 2: Thermal Properties of a Poly(aryl ether ketone) Containing a Phenoxyphenyl Moiety [11]

| Property | Value |

| Glass Transition Temperature (Tg) | 174 - 196 °C |

| 5% Weight Loss Temperature (Td5) | > 500 °C |

Core Synthetic Methodologies

The construction of the 3-phenoxyphenyl ether linkage is a key transformation in the synthesis of molecules containing this moiety. The Ullmann condensation is the most widely employed method for this purpose.[14][15] This copper-catalyzed reaction involves the coupling of a phenol with an aryl halide.

Experimental Protocols

1. Synthesis of 3-Phenoxytoluene via Ullmann-type Reaction

This protocol is adapted from patented industrial processes.[16]

-

Reactants: m-Cresol, Chlorobenzene, Potassium Hydroxide, Copper(I) chloride, and a high-boiling point solvent (e.g., quinoline).

-

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve potassium hydroxide in m-cresol with heating to form the potassium cresolate.

-

Add chlorobenzene and a catalytic amount of copper(I) chloride to the reaction mixture.

-

Heat the mixture to a high temperature (typically around 200°C) and maintain for several hours under a nitrogen atmosphere.

-

Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, cool the reaction mixture and dilute with an organic solvent such as toluene.

-

Wash the organic layer with dilute hydrochloric acid to remove copper catalyst and then with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 3-phenoxytoluene.

-

2. Synthesis of 3-Phenoxybenzaldehyde

This synthesis often proceeds through the protection of the aldehyde group, followed by the Ullmann condensation, and subsequent deprotection.[7][16][17][18]

-

Reactants: 3-Bromobenzaldehyde, Ethylene glycol, p-Toluenesulfonic acid (catalyst), Phenol, Potassium hydroxide, Copper(I) chloride, and Hydrochloric acid.

-

Procedure:

-

Protection of the aldehyde: Reflux a mixture of 3-bromobenzaldehyde, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene with a Dean-Stark apparatus to remove water. After completion, neutralize the catalyst and remove the solvent to obtain 2-(3-bromophenyl)-1,3-dioxolane.

-

Ullmann Condensation: In a separate flask, prepare potassium phenoxide by reacting phenol with potassium hydroxide. Add the protected 3-bromobenzaldehyde from the previous step and a catalytic amount of copper(I) chloride. Heat the mixture in a suitable high-boiling solvent (e.g., dimethylformamide or phenol) at elevated temperatures (130-165°C) for several hours.

-

Deprotection: After the coupling reaction is complete, cool the mixture and add dilute hydrochloric acid. Heat the mixture to hydrolyze the acetal and regenerate the aldehyde functionality.

-

Work-up and Purification: Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and purify by vacuum distillation to yield 3-phenoxybenzaldehyde.

-

Visualizing Key Pathways and Processes

To better illustrate the significance of the 3-phenoxyphenyl moiety, the following diagrams, generated using the DOT language for Graphviz, depict a key synthetic pathway and a mechanism of action for a class of drugs containing this core structure.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.flvc.org [journals.flvc.org]

- 4. Deltamethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. beyondpesticides.org [beyondpesticides.org]

- 6. Permethrin Technical Fact Sheet [npic.orst.edu]

- 7. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]

- 8. tandfonline.com [tandfonline.com]

- 9. isca.me [isca.me]

- 10. waterboards.ca.gov [waterboards.ca.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Mechanical, Thermal, and Biological Properties of Materials Intended for Dental Implants: A Comparison of Three Types of Poly(aryl-ether-ketones) (PEEK and PEKK) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. US4288386A - Ullmann reaction for the synthesis of diaryl ethers - Google Patents [patents.google.com]

- 15. arkat-usa.org [arkat-usa.org]

- 16. US4229380A - Preparation of 3-phenoxybenzaldehyde - Google Patents [patents.google.com]

- 17. US4691033A - Process for preparing 3-phenoxybenzaldehydes - Google Patents [patents.google.com]

- 18. Preparation method of m-phenoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Basic Principles of Acetal Formation with Ethylene Glycol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetal formation is a cornerstone reaction in organic synthesis, primarily utilized for the protection of carbonyl functional groups in aldehydes and ketones.[1] Acetals are characterized by their stability in neutral to strongly basic environments, making them effective protecting groups against nucleophiles such as Grignard reagents, organolithium reagents, and metal hydrides.[2][3] The reaction involves treating a carbonyl compound with an alcohol in the presence of an acid catalyst.[1]

Using a diol, such as ethylene glycol, is particularly advantageous as it forms a cyclic acetal (a 1,3-dioxolane) in a single intramolecular reaction step after the initial hemiacetal formation.[3][4] This process is entropically more favorable than using two separate alcohol molecules, often leading to higher yields and more stable products.[5][6] This guide provides a comprehensive overview of the core principles, mechanism, kinetics, and experimental protocols for the formation of acetals using ethylene glycol.

Core Principles: Thermodynamics and Kinetics

Acetal formation is a reversible equilibrium reaction.[2][5] The overall transformation from a carbonyl and a diol to a cyclic acetal and water involves the breaking of a C=O pi bond and the formation of two new C-O sigma bonds.

Overall Reaction: R(R')C=O + HOCH₂CH₂OH ⇌ R(R')C(OCH₂)₂ + H₂O

To drive the equilibrium towards the product (the acetal), the reaction is typically manipulated according to Le Chatelier's principle. The most common strategy is the removal of water as it is formed, which shifts the equilibrium to the right.[2][4] This is often accomplished using a Dean-Stark apparatus, which continuously removes the water-solvent azeotrope from the reaction mixture.[2][6]

The reaction is not feasible under neutral or basic conditions because the hydroxyl group of the intermediate hemiacetal is a poor leaving group.[4][7] An acid catalyst is required to protonate this hydroxyl group, converting it into a good leaving group (water).[4][7]

Reaction Mechanism

The formation of a cyclic acetal from a ketone and ethylene glycol proceeds through a multi-step mechanism, catalyzed by acid.[3][8]

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[2][3][8]

-

First Nucleophilic Attack: One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon.[2][8]

-

Deprotonation: A base (like the conjugate base of the acid catalyst or another molecule of ethylene glycol) removes a proton from the oxonium ion to form a neutral hemiacetal.[2][8]

-

Protonation of the Hemiacetal Hydroxyl: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, preparing it to be eliminated as water.[3][8]

-

Loss of Water: The protonated hydroxyl group leaves as a water molecule, and the resulting carbocation is stabilized by resonance from the adjacent oxygen atom, forming a highly electrophilic oxonium ion.[3][8]

-

Second Nucleophilic Attack (Intramolecular): The second hydroxyl group of the ethylene glycol molecule, which is tethered to the intermediate, attacks the oxonium ion carbon in a rapid intramolecular ring-closing step.[3][8]

-

Final Deprotonation: The final proton is removed, regenerating the acid catalyst and yielding the stable cyclic acetal product.[8]

Below is a diagram illustrating the step-by-step mechanism.

Caption: The acid-catalyzed mechanism for cyclic acetal formation.

Quantitative Data Summary

The rate and equilibrium of acetal formation are influenced by the structure of the carbonyl compound, the diol, the solvent, and the presence of other additives.[7][9][10]

Kinetic Data

Kinetic studies provide insight into the rate of acetalization. The data below, adapted from a study on flavor aldehydes in e-liquid solvents, illustrates the kinetics of cyclic acetal formation with propylene glycol (PG), a diol structurally similar to ethylene glycol.[10][11] Reactions were monitored by ¹H NMR spectroscopy.[10][11]

Table 1: Kinetic Data for Acetal Formation with Propylene Glycol (PG)

| Aldehyde Flavorant | Solvent (100% PG) | Half-Life (t₁/₂) (days) | Acetal at Equilibrium (%) |

|---|---|---|---|

| trans-Cinnamaldehyde | Propylene Glycol | 0.8 | 36% |

| Benzaldehyde | Propylene Glycol | 2.1 | 86% |

| Vanillin | Propylene Glycol | 16.5 | 29% |

Data sourced from a study on flavorant-acetal formation in simulated e-liquids.[10][11]

The study found that acetalization is generally faster and yields are higher in glycerol (a triol) compared to propylene glycol (a diol).[10][11] The presence of water inhibits the reaction, while acid catalysts (like benzoic acid) accelerate it.[10][11]

Equilibrium Constants

Equilibrium constants (K_eq) quantify the position of the equilibrium. While specific data for a wide range of substrates with ethylene glycol is sparse, data for acetal formation in methanol provides a useful comparison of the relative reactivity of different carbonyl compounds.

Table 2: Equilibrium Constants for Acetal Formation in Methanol at 25°C

| Carbonyl Compound | K_eq (M⁻¹) |

|---|---|

| Formaldehyde | 2.3 x 10³ |

| Acetaldehyde | 1.1 |

| Acetone | 2.2 x 10⁻² |

| Cyclohexanone | 2.1 |

| Benzophenone | 1.2 x 10⁻⁵ |

Data calculated from spectrophotometric measurements.[9]

Generally, aldehydes are more reactive and have more favorable equilibrium constants than ketones due to reduced steric hindrance.[7]

Experimental Protocols

A successful acetal formation protocol requires an appropriate choice of acid catalyst, a solvent that allows for azeotropic removal of water, and proper reaction monitoring.

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis of a cyclic acetal in a laboratory setting.

Caption: A typical experimental workflow for cyclic acetal synthesis.

Detailed Methodology: Synthesis of 2-Phenyl-1,3-dioxolane

This protocol describes the protection of benzaldehyde using ethylene glycol.

Materials:

-

Benzaldehyde

-

Ethylene glycol (1.1 equivalents)

-

p-Toluenesulfonic acid (p-TsOH) (0.01 equivalents, catalyst)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Apparatus:

-

Round-bottom flask

-

Dean-Stark trap

-

Condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add toluene (100 mL), benzaldehyde (1 equivalent), and ethylene glycol (1.1 equivalents).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01 eq.).

-

Azeotropic Distillation: Assemble a Dean-Stark apparatus with a condenser on top of the flask and heat the mixture to reflux.[6] The toluene-water azeotrope will distill and collect in the trap, with the denser water separating to the bottom.

-

Monitoring: Continue reflux until no more water is collected in the Dean-Stark trap (typically 2-4 hours). The reaction progress can also be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the benzaldehyde spot/peak.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Quenching and Washing: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 2-phenyl-1,3-dioxolane.

This detailed methodology provides a robust framework that can be adapted for a wide variety of aldehydes and ketones in drug development and research settings.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Acetal - Wikipedia [en.wikipedia.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Write the mechanism for the formation of the acetal formed from cyclopent.. [askfilo.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Kinetics of Aldehyde Flavorant-Acetal Formation in E-Liquids with Different E-Cigarette Solvents and Common Additives Studied by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetics of Aldehyde Flavorant-Acetal Formation in E-Liquids with Different E-Cigarette Solvents and Common Additives Studied by 1H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(3-phenoxyphenyl)-1,3-dioxolane

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(3-phenoxyphenyl)-1,3-dioxolane is a key chemical intermediate, often utilized in the synthesis of pharmaceuticals and agrochemicals, particularly pyrethroid insecticides.[1] Its synthesis is a fundamental example of carbonyl group protection via acetalization. The most direct and common method for its preparation is the acid-catalyzed reaction of 3-phenoxybenzaldehyde with ethylene glycol.[1] This reaction is reversible, necessitating the removal of water to drive the equilibrium towards the product.[2] This protocol details a standard laboratory procedure for this synthesis using a Dean-Stark apparatus for azeotropic water removal.

Reaction Scheme: The synthesis involves the formation of a cyclic acetal from an aldehyde and a diol.

3-phenoxybenzaldehyde + ethylene glycol ⇌ this compound + water

This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH).[3]

Quantitative Data Summary

The following table outlines the reactants and their suggested quantities for the synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Moles | Amount |

| 3-Phenoxybenzaldehyde | C₁₃H₁₀O₂ | 198.22 | 1.0 | 0.05 | 9.91 g (8.64 mL) |

| Ethylene Glycol | C₂H₆O₂ | 62.07 | 1.2 | 0.06 | 3.72 g (3.35 mL) |

| p-Toluenesulfonic acid | C₇H₈O₃S·H₂O | 190.22 | 0.01 | 0.0005 | 95 mg |

| Toluene | C₇H₈ | 92.14 | Solvent | - | 100 mL |

Experimental Protocol

Objective: To synthesize this compound by protecting the aldehyde group of 3-phenoxybenzaldehyde.

Materials:

-

3-Phenoxybenzaldehyde (98%)

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Toluene

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

250 mL round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Apparatus Setup:

-

Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Ensure all glassware is dry before use.

-

-

Charging the Flask:

-

To the round-bottom flask, add 3-phenoxybenzaldehyde (9.91 g, 0.05 mol).

-

Add toluene (100 mL) to dissolve the aldehyde.

-

Add ethylene glycol (3.72 g, 0.06 mol).[4]

-

Finally, add a catalytic amount of p-toluenesulfonic acid monohydrate (95 mg, 0.0005 mol).

-

-

Reaction:

-

Heat the mixture to reflux using the heating mantle. The toluene will begin to boil and co-distill with the water formed during the reaction.

-

Water will collect in the arm of the Dean-Stark trap as an immiscible lower layer, while the toluene will overflow back into the reaction flask.[2]

-

Continue the reflux for 2-4 hours, or until no more water is collected in the trap. The theoretical amount of water to be collected is approximately 0.9 mL (from 0.05 mol of reaction).

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst) and 50 mL of water.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent.

-

Remove the toluene solvent using a rotary evaporator.

-

The crude product, this compound, can be further purified by vacuum distillation. The reported boiling point is 143-146 °C at 0.1 mmHg.[5]

-

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Characterization

The final product should be characterized to confirm its identity and purity. Standard techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To verify the disappearance of the aldehyde C=O stretch and the appearance of C-O acetal stretches.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight (242.27 g/mol ).[6]

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Toluene is flammable and has toxic vapors. Avoid inhalation and contact with skin.

-

3-Phenoxybenzaldehyde can be an irritant.

-

p-Toluenesulfonic acid is corrosive. Handle with care.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. US4691033A - Process for preparing 3-phenoxybenzaldehydes - Google Patents [patents.google.com]

- 4. profistend.info [profistend.info]

- 5. US4304938A - Process for the preparation of 3-phenoxybenzenes - Google Patents [patents.google.com]

- 6. This compound | C15H14O3 | CID 13643831 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Acid-Catalyzed Acetalization of Aromatic Aldehydes with Ethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the acid-catalyzed acetalization of aromatic aldehydes with ethylene glycol. This reaction is a cornerstone in organic synthesis for the protection of the carbonyl functional group, a critical step in the multi-step synthesis of complex molecules and active pharmaceutical ingredients.[1][2] Cyclic acetals, such as those formed with ethylene glycol, are particularly stable and are favored due to the entropic advantage of using a single diol molecule.[3]

The reaction is reversible and requires an acid catalyst.[4] To achieve high yields, the water produced during the reaction must be removed, typically through methods like azeotropic distillation with a Dean-Stark apparatus or by using dehydrating agents.[3][4]

Reaction Mechanism

The acid-catalyzed formation of a cyclic acetal from an aromatic aldehyde and ethylene glycol proceeds through a multi-step mechanism involving a hemiacetal intermediate.[4][5]

Step-by-Step Mechanism:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[4]

-

Nucleophilic Attack (Hemiacetal Formation): One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the protonated carbonyl carbon.[4]

-

Deprotonation: A base (like water or the conjugate base of the acid catalyst) removes a proton from the attacking oxygen, forming a neutral hemiacetal intermediate.[4]

-

Protonation of Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, preparing it to be a good leaving group (water).[4]

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation (an oxocarbenium ion).[4]

-

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the carbocation in an intramolecular fashion.[4]

-

Deprotonation: The final deprotonation step yields the stable cyclic acetal and regenerates the acid catalyst.[4]

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis, purification, and analysis of an aromatic acetal.

Application Notes

-

Catalyst Selection: A wide range of acid catalysts can be employed.

-

Homogeneous Catalysts: Traditional mineral acids (H₂SO₄, HCl) and organic acids like p-toluenesulfonic acid (p-TsOH) or ortho-phosphoric acid are effective.[1][6][7] However, they can be corrosive and difficult to separate from the reaction mixture.[7]

-

Heterogeneous Catalysts: Solid acid catalysts such as Amberlyst-15, zeolites, or sulfonic acid-functionalized metal-organic frameworks (MOFs) offer significant advantages, including easier separation, potential for reuse, and often milder reaction conditions.[6][8] For instance, a sulfonic acid-functionalized MIL-101(Cr) catalyst has shown up to 97% conversion of benzaldehyde.[8]

-

-

Solvent and Water Removal: The choice of solvent is critical for efficient water removal. Toluene or xylene are commonly used as they form an azeotrope with water, allowing for its continuous removal via a Dean-Stark apparatus.[1][9] This is essential to drive the reaction equilibrium toward the product side.[3]

-

Substrate Scope and Chemoselectivity: Acetalization is highly effective for aromatic aldehydes. The reaction is generally chemoselective for aldehydes over ketones, allowing for the selective protection of aldehydes in molecules containing both functional groups.[10]

Quantitative Data Summary

The efficiency of acetalization is highly dependent on the substrate, catalyst, and reaction conditions. The table below summarizes data from various studies.

| Aromatic Aldehyde | Catalyst | Solvent | Conditions | Yield/Conversion | Reference |

| Benzaldehyde | Ortho-phosphoric acid | Toluene | Reflux with water separator | Not specified, product isolated | [1],[11] |

| Benzaldehyde | Sulfonic Acid-functionalized MIL-101(Cr) | Toluene | 110 °C, 30 min | 97% Conversion | [8] |

| Benzaldehyde | Amberlyst-15 | Not specified | Not specified | 70-80% Yield (with glycerol) | [6] |

| p-Chlorobenzaldehyde | p-Toluenesulfonic acid | Xylene | 135-140 °C, 8-24 h | Not specified, process described | [9] |

| Vanillin | Calcium sulphate-silica | Solvent-free | Mixing | 73% Yield | [12] |

Experimental Protocols

Protocol 1: Acetalization of Benzaldehyde using Ortho-Phosphoric Acid

This protocol is adapted from procedures described for the synthesis of benzaldehyde ethylene acetal.[1][11]

Materials:

-

Benzaldehyde (10.6 g, 0.1 mol)

-

Ethylene glycol (7.5 g, 0.12 mol)

-

Toluene (120 mL)

-

Ortho-phosphoric acid (85%, ~10 drops)

-

Saturated sodium bicarbonate solution

-

Anhydrous potassium carbonate or magnesium sulfate

-

Boiling chips

Equipment:

-

250 mL round-bottom flask

-

Dean-Stark apparatus and condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Combine benzaldehyde, ethylene glycol, toluene, and a few boiling chips in the 250 mL round-bottom flask.

-

Add approximately 10 drops of ortho-phosphoric acid to the mixture.

-

Set up the flask with the Dean-Stark apparatus and condenser.

-

Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue heating until no more water is separated (approximately 1.8 mL or 0.1 mol is the theoretical amount).

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash it with a diluted lye solution (e.g., 5% NaOH) and then with water to remove the acid catalyst.

-

Separate the organic phase and dry it over anhydrous potassium carbonate.

-

Filter off the drying agent.

-

Purify the product by distillation. First, distill off the toluene solvent under atmospheric pressure. Then, distill the remaining liquid under reduced pressure (e.g., ~20 hPa) to obtain the pure benzaldehyde ethylene acetal (boiling point: 110-112 °C at 20 hPa).[1]

Protocol 2: Acetalization of p-Chlorobenzaldehyde using p-Toluenesulfonic Acid

This protocol is based on a patented method for the synthesis of p-chlorobenzaldehyde ethylene acetal.[9]

Materials:

-

4-Chlorobenzaldehyde (1 mol equivalent)

-

Ethylene glycol (1.5 - 2.0 mol equivalents)

-

p-Toluenesulfonic acid (p-TsOH) (0.05 - 0.2 mol equivalents)

-

Xylene (sufficient volume, e.g., 3x the volume of reactants)

Equipment:

-

Reaction vessel equipped with a heating system, stirrer, and a system for azeotropic distillation (e.g., Dean-Stark trap).

Procedure:

-